molecular formula C13H16O4 B14342953 Methyl 2-(3-ethoxy-3-oxopropyl)benzoate CAS No. 105986-52-5

Methyl 2-(3-ethoxy-3-oxopropyl)benzoate

Cat. No.: B14342953
CAS No.: 105986-52-5
M. Wt: 236.26 g/mol
InChI Key: KSDHNFCGNKTQPU-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-3-oxopropyl)benzoate is an organic compound with the molecular formula C13H16O4. It is an ester derivative of benzoic acid, characterized by the presence of an ethoxy group and an oxopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves the reaction of methyl anthranilate with allyl alcohol in the presence of sulfuric acid and palladium chloride as a catalyst. The reaction proceeds through a diazotization and Heck reaction mechanism . The reaction conditions typically include:

    Solvent: Acetonitrile (MeCN)

    Catalyst: Palladium chloride (PdCl2)

    Temperature: Room temperature to 40°C

    Reaction Time: 8 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

Methyl 2-(3-ethoxy-3-oxopropyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with biological targets. The compound’s effects are mediated through its ability to participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-oxopropyl)benzoate
  • Methyl 3-[2-(benzylamino)ethyl]benzoate hydrochloride
  • Methyl 3-(bromomethyl)benzoate

Uniqueness

Methyl 2-(3-ethoxy-3-oxopropyl)benzoate is unique due to the presence of both an ethoxy group and an oxopropyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

105986-52-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-(3-ethoxy-3-oxopropyl)benzoate

InChI

InChI=1S/C13H16O4/c1-3-17-12(14)9-8-10-6-4-5-7-11(10)13(15)16-2/h4-7H,3,8-9H2,1-2H3

InChI Key

KSDHNFCGNKTQPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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